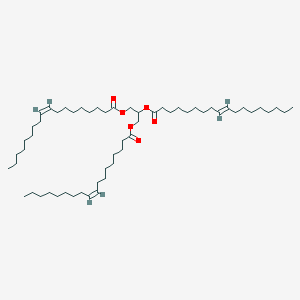

(9Z,9'E,9''Z)-9-octadecenoic acid, 1,2,3-propanetriyl ester

Vue d'ensemble

Description

Le 1,3-Dioléoyl-2-Élaïdoyl Glycérol est un composé de triacylglycérol qui contient de l'acide oléique aux positions sn-1 et sn-3 et de l'acide élaïdique à la position sn-2 . Ce composé est d'un intérêt significatif dans l'étude des effets de l'insaturation et de la substitution sn-2 sur le comportement polymorphe des triacylglycérols .

Méthodes De Préparation

Voies Synthétiques et Conditions Réactionnelles

La synthèse du 1,3-Dioléoyl-2-Élaïdoyl Glycérol implique généralement l'estérification du glycérol avec de l'acide oléique et de l'acide élaïdique. Le processus peut être réalisé en utilisant des méthodes chimiques ou enzymatiques. Une approche courante est la synthèse chimioenzymatique, qui implique les étapes suivantes :

Transvinylation: L'oléate de vinyle est synthétisé par transvinylation entre l'acétate de vinyle et l'acide oléique.

Estérification: L'oléate de vinyle est ensuite mis en réaction avec du glycérol à 35°C pendant 8 heures en utilisant 10% (p/v) de Novozym 435 pour synthétiser la 1,3-dioléine.

Estérification Finale: La 1,3-dioléine purifiée est mise en réaction chimique avec de l'acide élaïdique pour produire du 1,3-Dioléoyl-2-Élaïdoyl Glycérol.

Méthodes de Production Industrielle

La production industrielle du 1,3-Dioléoyl-2-Élaïdoyl Glycérol peut impliquer des processus d'estérification à grande échelle utilisant des méthodes chimiques ou enzymatiques similaires. Les conditions réactionnelles sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Le 1,3-Dioléoyl-2-Élaïdoyl Glycérol subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau des parties insaturées d'acide oléique et élaïdique.

Hydrolyse: Les liaisons ester dans le composé peuvent être hydrolysées pour libérer des acides gras libres et du glycérol.

Transestérification: Le composé peut participer à des réactions de transestérification avec d'autres acides gras ou alcools.

Les réactifs et conditions communs utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents hydrolysants (par exemple, l'eau et les acides) et des catalyseurs de transestérification (par exemple, les lipases) .

4. Applications de Recherche Scientifique

Le 1,3-Dioléoyl-2-Élaïdoyl Glycérol a plusieurs applications de recherche scientifique, notamment:

Biologie: Enquête sur son rôle dans le métabolisme des lipides et ses effets sur les fonctions cellulaires.

Médecine: Exploration de ses effets thérapeutiques potentiels, en particulier dans le contexte des troubles liés aux lipides.

5. Mécanisme d'Action

Le mécanisme d'action du 1,3-Dioléoyl-2-Élaïdoyl Glycérol implique son interaction avec les voies métaboliques des lipides. Le composé peut influencer le comportement polymorphe des triacylglycérols, affectant leurs propriétés physiques et leurs fonctions biologiques. Il peut également interagir avec des enzymes et des récepteurs spécifiques impliqués dans le métabolisme des lipides, modulant ainsi les processus cellulaires .

Applications De Recherche Scientifique

1,3-Dioleoyl-2-Elaidoyl Glycerol has several scientific research applications, including:

Biology: Investigated for its role in lipid metabolism and its effects on cellular functions.

Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid-related disorders.

Mécanisme D'action

The mechanism of action of 1,3-Dioleoyl-2-Elaidoyl Glycerol involves its interaction with lipid metabolic pathways. The compound can influence the polymorphic behavior of triacylglycerols, affecting their physical properties and biological functions. It may also interact with specific enzymes and receptors involved in lipid metabolism, thereby modulating cellular processes .

Comparaison Avec Des Composés Similaires

Le 1,3-Dioléoyl-2-Élaïdoyl Glycérol peut être comparé à d'autres composés de triacylglycérol similaires, tels que:

Activité Biologique

(9Z,9'E,9''Z)-9-octadecenoic acid, 1,2,3-propanetriyl ester, commonly referred to as glyceryl trioleate or oleic acid triester, is a triglyceride derived from oleic acid. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antioxidant research. This article explores the biological activity of this compound based on various studies and findings.

- Molecular Formula: C57H104O6

- Molecular Weight: 885.43 g/mol

- CAS Registry Number: 537-39-3

1. Anti-Inflammatory Properties

Research indicates that (9Z,9'E,9''Z)-9-octadecenoic acid exhibits significant anti-inflammatory properties. A study involving extracts from Salsola species demonstrated that the presence of oleic acid and its derivatives contributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The extract containing this compound showed an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

| Extract | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| S. villosa | 4.6 ± 0.13 | 10 |

| Celecoxib | 5.0 ± 0.52 | 16.6 |

2. Antioxidant Activity

The antioxidant capacity of (9Z,9'E,9''Z)-9-octadecenoic acid has been highlighted in several studies. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. The mechanism behind this activity is attributed to its ability to modulate signaling pathways associated with oxidative stress responses .

3. Anticancer Potential

Emerging research suggests that (9Z,9'E,9''Z)-9-octadecenoic acid may possess anticancer properties. Studies have indicated that fatty acids can influence cancer cell proliferation and apoptosis. Specifically, oleic acid has been reported to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Case Study 1: Inhibition of COX Enzymes

In a controlled study assessing the anti-inflammatory effects of various extracts from Salsola species, it was found that the extract rich in (9Z,9'E,9''Z)-9-octadecenoic acid displayed selective COX-2 inhibition with a significant reduction in prostaglandin synthesis . This suggests a potential therapeutic application for inflammatory diseases.

Case Study 2: Antioxidant Mechanism Exploration

Another study explored the antioxidant mechanisms of oleic acid derivatives in human cell lines exposed to oxidative stressors. The results indicated that these compounds could enhance cellular defenses against oxidative damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Propriétés

IUPAC Name |

[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-MCUNLBMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.